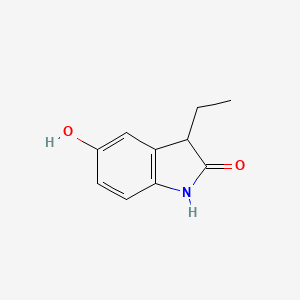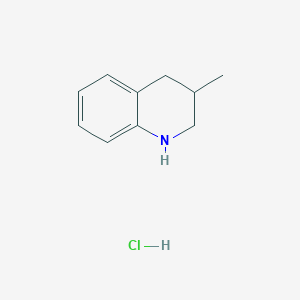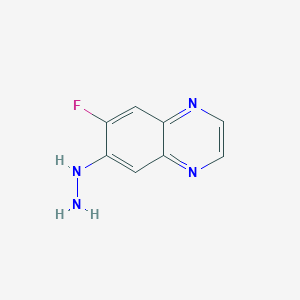
Naphthalenone, 8-ethyl-3,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalenone, 8-ethyl-3,4-dihydro- is a chemical compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system fused with a ketone group. The specific structure of Naphthalenone, 8-ethyl-3,4-dihydro- includes an ethyl group at the 8th position and a partially hydrogenated naphthalene ring, making it a unique derivative within this class.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalenone, 8-ethyl-3,4-dihydro- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene derivatives followed by reduction and alkylation reactions. The reaction conditions typically include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of Naphthalenone, 8-ethyl-3,4-dihydro- often involves the distillation and fractionation of petroleum or coal tar, followed by chemical modifications to introduce the ethyl group and achieve the desired hydrogenation state . This method is cost-effective and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalenone, 8-ethyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include naphthoquinones, alcohol derivatives, and various substituted naphthalenones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Naphthalenone, 8-ethyl-3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Naphthalenone, 8-ethyl-3,4-dihydro- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1(2H)-Naphthalenone, 3,4-dihydro-: This compound shares a similar naphthalene ring structure but lacks the ethyl group at the 8th position.
2(1H)-Naphthalenone, 3,4-dihydro-: Another similar compound with a different position of the ketone group.
Uniqueness
Naphthalenone, 8-ethyl-3,4-dihydro- is unique due to the presence of the ethyl group at the 8th position, which can significantly influence its chemical reactivity and biological activity compared to other naphthalenone derivatives .
Eigenschaften
CAS-Nummer |
110432-67-2 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
8-ethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h3,5-6H,2,4,7-8H2,1H3 |
InChI-Schlüssel |
HKXFCRSELMMVAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC2=C1C(=O)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11911719.png)

![2-Azaspiro[4.6]undecan-4-ylmethanol](/img/structure/B11911727.png)

![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11911737.png)

![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)


![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)


